molecular formula C9H8ClIO B14066642 1-(2-Chloro-3-iodophenyl)propan-2-one

1-(2-Chloro-3-iodophenyl)propan-2-one

Cat. No.: B14066642
M. Wt: 294.51 g/mol
InChI Key: USCLESZTGIDHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with chlorine and iodine at the 2- and 3-positions of the phenyl ring, respectively.

Properties

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

1-(2-chloro-3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3

InChI Key

USCLESZTGIDHJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the halogenation of a precursor compound, such as 2-chlorophenylpropan-2-one, followed by iodination. The reaction typically requires the use of halogenating agents like chlorine gas or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed:

    Substitution Products: Various substituted phenylpropan-2-ones.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-(2-Chloro-3-iodophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated phenyl ring and propan-2-one group. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets. The propan-2-one group can undergo nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric effects of halogen substituents significantly influence the properties of aromatic ketones. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
1-(2-Chloro-3-iodophenyl)propan-2-one C₉H₈ClIO 308.52 2-Cl, 3-I High molecular weight; potential for cross-coupling reactions
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 3-Cl, 1-Cl (propanone chain) Lower boiling point (90–93°C at 0.22–0.25 Torr); used in intermediate synthesis
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClOS 248.72 Thiophene-Cl, α,β-unsaturated ketone Exhibits IR peaks at 1647 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C)
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one C₁₀H₁₁ClNO 196.65 3-Cl, methylamino group Chiral separation applications; notified as a novel psychoactive substance

Key Observations :

  • Functional Group Diversity: Compounds like 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one demonstrate how amino substitutions expand utility in pharmacology, whereas α,β-unsaturated ketones (e.g., 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one) are pivotal in conjugated systems for materials science .
Spectral and Analytical Data
  • NMR Spectroscopy : The diiodo analog 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one shows distinct ¹H and ¹³C NMR shifts due to iodine’s strong electron-withdrawing effect (e.g., aryl proton deshielding) . In contrast, chlorine substituents in 1-chloro-3-(3-chlorophenyl)propan-2-one result in simpler splitting patterns .
  • IR Spectroscopy : α,β-unsaturated ketones exhibit conjugated C=O stretches (~1647 cm⁻¹) and C=C stretches (~1592 cm⁻¹), whereas saturated ketones like this compound would display higher C=O frequencies (~1700 cm⁻¹) .

Biological Activity

1-(2-Chloro-3-iodophenyl)propan-2-one, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H8ClI
  • Molecular Weight: 292.53 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms are believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.3Induces apoptosis via intrinsic pathway
A549 (lung cancer)12.7Cell cycle arrest at G2/M phase
HeLa (cervical cancer)10.5Inhibition of cell migration

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, preventing cells from progressing through the cycle and ultimately leading to cell death.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits key metabolic enzymes.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .
  • Cancer Cell Line Studies : Research conducted on MCF-7 and A549 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent against breast and lung cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.